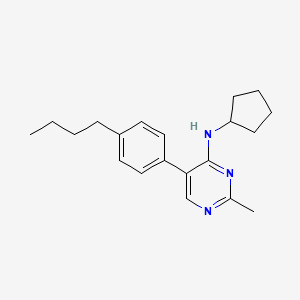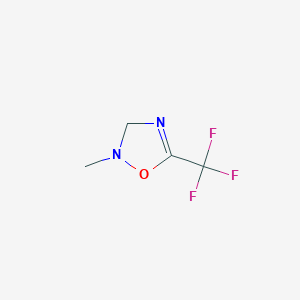
2-Methyl-5-(trifluoromethyl)-2,3-dihydro-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-5-(trifluoromethyl)-2,3-dihydro-1,2,4-oxadiazole is a heterocyclic compound that features a five-membered ring containing oxygen, nitrogen, and carbon atoms. The presence of the trifluoromethyl group imparts unique chemical properties to the compound, making it of significant interest in various fields of research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-5-(trifluoromethyl)-2,3-dihydro-1,2,4-oxadiazole typically involves cyclization reactions. One common method is the reaction of 2-methyl-5-(trifluoromethyl)benzoic acid with hydrazine to form the corresponding hydrazide, which then undergoes cyclization in the presence of a dehydrating agent such as phosphorus oxychloride .
Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Methyl-5-(trifluoromethyl)-2,3-dihydro-1,2,4-oxadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxadiazole oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like sodium hydride and alkyl halides are employed for substitution reactions.
Major Products: The major products formed from these reactions include oxadiazole oxides, amine derivatives, and various substituted oxadiazoles .
Applications De Recherche Scientifique
2-Methyl-5-(trifluoromethyl)-2,3-dihydro-1,2,4-oxadiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential as a pharmacophore in medicinal chemistry.
Industry: It is used in the development of agrochemicals and materials science.
Mécanisme D'action
The mechanism of action of 2-Methyl-5-(trifluoromethyl)-2,3-dihydro-1,2,4-oxadiazole involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with enzymes and receptors, leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in inhibiting specific enzymes and modulating receptor activity .
Comparaison Avec Des Composés Similaires
- 2-Methyl-5-(trifluoromethyl)benzoic acid
- 5-(Trifluoromethyl)-2,3-dihydro-1,2,4-oxadiazole
Comparison: Compared to similar compounds, 2-Methyl-5-(trifluoromethyl)-2,3-dihydro-1,2,4-oxadiazole is unique due to its specific ring structure and the presence of both a methyl and trifluoromethyl group. This combination imparts distinct chemical and biological properties, making it more versatile in various applications .
Propriétés
Numéro CAS |
921222-57-3 |
|---|---|
Formule moléculaire |
C4H5F3N2O |
Poids moléculaire |
154.09 g/mol |
Nom IUPAC |
2-methyl-5-(trifluoromethyl)-3H-1,2,4-oxadiazole |
InChI |
InChI=1S/C4H5F3N2O/c1-9-2-8-3(10-9)4(5,6)7/h2H2,1H3 |
Clé InChI |
XPSLRKZOFVVHSY-UHFFFAOYSA-N |
SMILES canonique |
CN1CN=C(O1)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


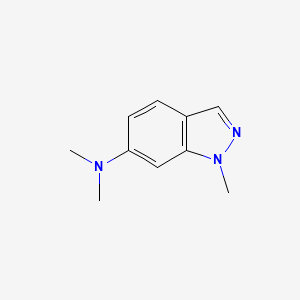
![(11S,12R,16S)-11-(3,4-dimethoxybenzoyl)-14-[2-(trifluoromethyl)phenyl]-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione](/img/structure/B12623368.png)
![2,4-Dichloro-N-[2-(4-chlorophenyl)ethenesulfonyl]benzamide](/img/structure/B12623374.png)

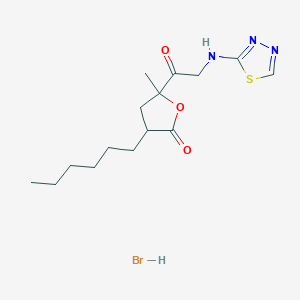

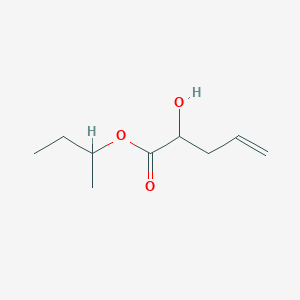
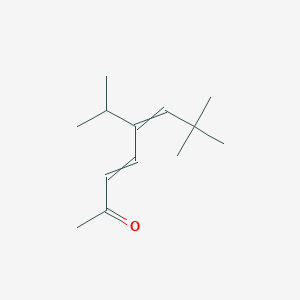
![9,9',9''-([1,1'-Biphenyl]-3,3',5-triyl)tris(10-phenylanthracene)](/img/structure/B12623412.png)

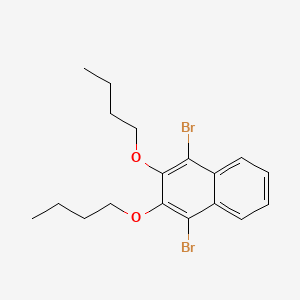
![4-[1-Amino-2-(pentanoylamino)ethyl]-N-(pyridin-4-yl)benzamide](/img/structure/B12623428.png)
![2-[(1-Benzothiophen-3-yl)methyl]-5-chloro-1,2-thiazol-3(2H)-one](/img/structure/B12623431.png)
